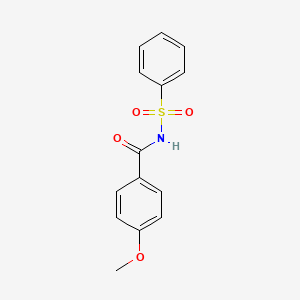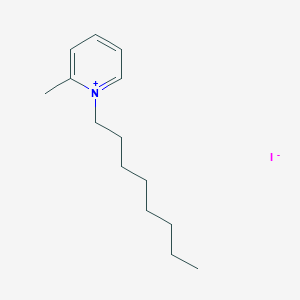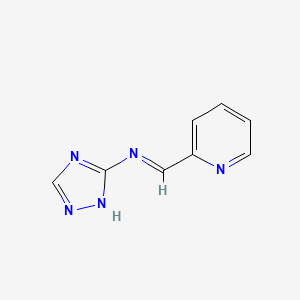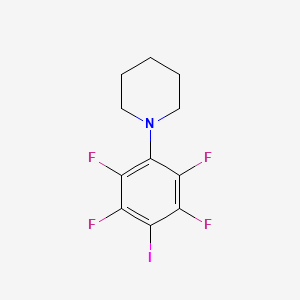
Cyclobutaneoctol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutaneoctol, also known as octahydroxycyclobutane, is a chemical compound with the molecular formula C₄H₈O₈. It is characterized by a cyclobutane ring structure with eight hydroxyl groups attached, making it a highly hydroxylated compound. This unique structure imparts distinct chemical properties and reactivity to this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclobutaneoctol can be synthesized through various methods, including the hydroxylation of cyclobutane derivatives. One common approach involves the use of strong oxidizing agents such as osmium tetroxide (OsO₄) in the presence of hydrogen peroxide (H₂O₂) to achieve the hydroxylation of cyclobutane . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-25°C to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, this compound can be produced through a continuous flow process, where cyclobutane is subjected to hydroxylation using a catalytic system. This method ensures high yield and purity of the product, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclobutaneoctol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutane derivatives with fewer hydroxyl groups.
Substitution: Cyclobutane derivatives with substituted functional groups.
Applications De Recherche Scientifique
Cyclobutaneoctol has a wide range of applications in scientific research, including:
Mécanisme D'action
Cyclobutaneoctol can be compared with other hydroxylated cyclobutane derivatives, such as cyclobutanediol and cyclobutanetriol. While these compounds share a similar cyclobutane ring structure, the number and position of hydroxyl groups differ, leading to variations in their chemical properties and reactivity . This compound’s unique feature is the presence of eight hydroxyl groups, which imparts higher reactivity and potential for forming multiple hydrogen bonds .
Comparaison Avec Des Composés Similaires
- Cyclobutanediol
- Cyclobutanetriol
- Cyclobutanone
- Cyclobutanol
Cyclobutaneoctol stands out due to its high degree of hydroxylation, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
20389-20-2 |
|---|---|
Formule moléculaire |
C4H8O8 |
Poids moléculaire |
184.10 g/mol |
Nom IUPAC |
cyclobutane-1,1,2,2,3,3,4,4-octol |
InChI |
InChI=1S/C4H8O8/c5-1(6)2(7,8)4(11,12)3(1,9)10/h5-12H |
Clé InChI |
ADRTUUJLFGQSBE-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C1(O)O)(O)O)(O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)


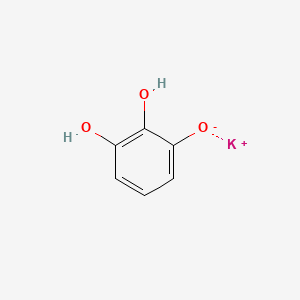


![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene)](/img/structure/B14711413.png)


